molecular formula C19H16BrNO2 B4843938 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B4843938
M. Wt: 370.2 g/mol
InChI Key: LWSFZCLSZJHKSI-UHFFFAOYSA-N
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Description

3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a bromophenyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves the formation of the pyrrole ring followed by the introduction of the bromophenyl and phenyl groups. One common method involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to form the pyrrole ring. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the pyrrole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromophenyl)propanoic acid: Similar structure but lacks the pyrrole ring.

    3-(2-bromophenyl)propanoic acid: Similar structure with the bromine atom in a different position.

    3-(4-bromophenyl)propanoic acid: Similar structure with the bromine atom in the para position.

Uniqueness

The presence of both the bromophenyl group and the pyrrole ring in 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid makes it unique compared to other similar compounds

Properties

IUPAC Name

3-[1-(3-bromophenyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-15-7-4-8-17(13-15)21-16(10-12-19(22)23)9-11-18(21)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSFZCLSZJHKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC(=CC=C3)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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